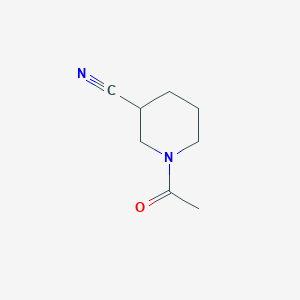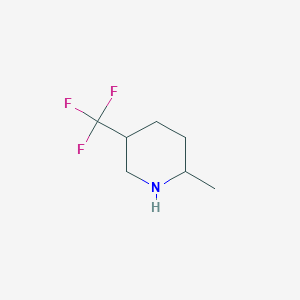![molecular formula C13H16F3NO3 B1375254 2,2,2-トリフルオロエチル N-[3-(2-メチルプロポキシ)フェニル]カルバメート CAS No. 1478813-80-7](/img/structure/B1375254.png)
2,2,2-トリフルオロエチル N-[3-(2-メチルプロポキシ)フェニル]カルバメート
説明
2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate is a chemical compound with the CAS Number: 1478813-80-7 . It has a molecular weight of 291.27 . The IUPAC name for this compound is 2,2,2-trifluoroethyl (3-isobutoxyphenyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16F3NO3/c1-9(2)7-19-11-5-3-4-10(6-11)17-12(18)20-8-13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18) . This code provides a detailed representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .科学的研究の応用
有機合成
この化合物は、特に有機分子にフッ素含有基を導入する有機合成において使用されます。 フッ素原子の存在は、合成された化合物の物理的および化学的特性を大きく変化させる可能性があり、医薬品化学など、さまざまな用途で価値のあるものになります .
医薬品化学
医薬品化学では、薬物分子へのトリフルオロエチル基の導入は、その代謝安定性を高め、生物活性を変化させる可能性があります。 これにより、薬物の吸収、分布、および受容体相互作用が変化し、新しい医薬品の開発につながる可能性があります .
農薬開発
フッ素原子のユニークな特性により、2,2,2-トリフルオロエチル N-[3-(2-メチルプロポキシ)フェニル]カルバメートなどの化合物は、より効果的な農薬の開発に適しています。 トリフルオロエチル基は、農薬製剤の有効性と寿命を向上させる可能性があります .
機能性材料
フッ素含有化合物は、化学的惰性と優れた耐摩耗性で知られており、これは機能性材料の開発において望ましい特性です。 これらの材料は、電子機器やコーティングなど、さまざまな業界で使用できます .
生物活性分子の合成
この化合物は、潜在的なプロテアーゼ阻害、抗癌、抗腫瘍、抗HIV、およびその他の活性を持つ生物活性分子の合成に関与しています。 トリフルオロメチル基は、多くの生物活性分子およびリード化合物の構造における一般的な特徴です .
グリーンケミストリー
グリーンケミストリーの分野では、2,2,2-トリフルオロエチル N-[3-(2-メチルプロポキシ)フェニル]カルバメートは、穏やかな条件下で脂肪酸エステルを合成するために使用できます。 このプロセスは環境に優しく、苛酷で有毒な縮合剤の使用を回避します .
重合モノマー
この化合物から誘導された不飽和脂肪酸エステル、例えば2,2,2-トリフルオロエチルメタクリレートは、信頼性の高い重合モノマーとして使用できます。 これらのモノマーは、陰イオン交換膜と薬物送達剤の調製に不可欠です .
表面科学
この化合物は、表面科学、特に空気-水界面でのラングミュア単分子層の研究において応用されています。 親水性CF3ヘッドは、単分子層の静電特性を大幅に変化させる可能性があり、これは表面相互作用を理解する上で重要です .
Safety and Hazards
The compound is considered hazardous. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3/c1-9(2)7-19-11-5-3-4-10(6-11)17-12(18)20-8-13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASGAXWSCOKSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-{Bicyclo[2.2.1]heptan-2-yl}piperazine](/img/structure/B1375178.png)


![[1-(2-phenylethyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1375182.png)





